Cas no 2976-80-9 (4-(Benzyloxy)cyclohexanol (cis / trans mixture))

4-(Benzyloxy)cyclohexanol (cis/trans mixture) is a cyclohexanol derivative featuring a benzyloxy substituent at the 4-position. This compound is commonly utilized as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of both cis and trans isomers offers versatility in synthetic applications, enabling selective functionalization or further derivatization. Its benzyl-protected hydroxyl group enhances stability while allowing for controlled deprotection under mild conditions. The compound's balanced polarity and moderate reactivity make it suitable for a range of reactions, including nucleophilic substitutions and reductions. Its structural flexibility and synthetic utility underscore its value in research and industrial chemistry.
4-(Benzyloxy)cyclohexanol (cis / trans mixture) structure
2976-80-9 structure
Product Name:4-(Benzyloxy)cyclohexanol (cis / trans mixture)
CAS No:2976-80-9
MF:C13H18O2
MW:206.280824184418
MDL:MFCD14582897
CID:852775
PubChem ID:13181637
Update Time:2025-09-27

4-(Benzyloxy)cyclohexanol (cis / trans mixture) Chemical and Physical Properties

Names and Identifiers

    • Cyclohexanol, 4-(phenylmethoxy)-
    • 4-Phenylmethoxycyclohexan-1-ol
    • 4-(benzyloxy)cyclohexanol
    • 4-(Benzyloxy)cyclohexanol (cis
    • 4-(PHENYLMETHOXY)CYCLOHEXANOL
    • Cyclohexanol,4-(phenylmethoxy)
    • AS-30339
    • 4-Benzyloxycyclohexanol
    • CS-0378439
    • 4-(Benzyloxy)cyclohexan-1-ol
    • AKOS024078696
    • GDGBMTDJFHTXID-UHFFFAOYSA-N
    • 4-benzyloxy-cyclohexanol
    • SCHEMBL18555499
    • DA-07230
    • SCHEMBL19914169
    • MFCD14582897
    • A1-12080
    • SCHEMBL718086
    • DTXSID00525288
    • J-017625
    • 2976-80-9
    • SCHEMBL18588969
    • 4-(Benzyloxy)cyclohexanol (cis / trans mixture)
    • MDL: MFCD14582897
    • Inchi: 1S/C13H18O2/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-5,12-14H,6-10H2
    • InChI Key: GDGBMTDJFHTXID-UHFFFAOYSA-N
    • SMILES: O(CC1C=CC=CC=1)C1CCC(CC1)O

Computed Properties

  • Exact Mass: 206.13100
  • Monoisotopic Mass: 206.130679813g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 167
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 29.5Ų

Experimental Properties

  • Density: 1.078
  • Boiling Point: 321.86°C at 760 mmHg
  • Flash Point: 135.834°C
  • Refractive Index: 1.543
  • PSA: 29.46000
  • LogP: 2.50670

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4-(Benzyloxy)cyclohexanol (cis / trans mixture) Production Method

4-(Benzyloxy)cyclohexanol (cis / trans mixture) Suppliers

Amadis Chemical Company Limited
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(CAS:2976-80-9)4-(Benzyloxy)cyclohexanol (cis / trans mixture)
Order Number:A876389
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:49
Price ($):394.0
Email:sales@amadischem.com

Additional information on 4-(Benzyloxy)cyclohexanol (cis / trans mixture)

Comprehensive Introduction to 4-(Benzyloxy)cyclohexanol (cis/trans mixture) (CAS No. 2976-80-9)

4-(Benzyloxy)cyclohexanol, a versatile organic compound with CAS No. 2976-80-9, is gaining significant attention in pharmaceutical and chemical research due to its unique structural properties. This cis/trans mixture is widely utilized as an intermediate in synthesizing complex molecules, particularly in drug discovery and fragrance formulations. Researchers and industry professionals frequently search for "4-(Benzyloxy)cyclohexanol synthesis," "CAS 2976-80-9 applications," and "benzyl ether derivatives," reflecting its growing importance in modern chemistry.

The compound's molecular structure combines a cyclohexanol core with a benzyloxy substituent, offering both lipophilic and hydrophilic characteristics. This duality makes it valuable for optimizing drug solubility, a hot topic in pharmaceutical formulation discussions. Recent studies highlight its potential in creating sustained-release drug delivery systems, addressing the industry's focus on improved bioavailability. The cis/trans isomerism further expands its utility, as each configuration may exhibit distinct biological activities—a key consideration in structure-activity relationship (SAR) studies.

In the context of green chemistry trends, synthetic routes for 4-(Benzyloxy)cyclohexanol have evolved to minimize environmental impact. Modern protocols emphasize catalytic hydrogenation over traditional methods, aligning with searches for "eco-friendly benzyl ether production." The compound's stability under physiological conditions also makes it a candidate for prodrug development, particularly for CNS-targeting therapeutics—an area receiving increased research funding globally.

Analytical characterization of CAS 2976-80-9 typically involves HPLC and NMR spectroscopy to determine the isomeric ratio, crucial for reproducibility in research. Quality control specifications often include tests for residual solvents and heavy metals, reflecting stringent ICH guidelines for pharmaceutical intermediates. These analytical aspects generate frequent queries like "4-(Benzyloxy)cyclohexanol purity analysis" and "isomer separation techniques."

The compound's benzyl protecting group functionality remains particularly valuable in peptide chemistry, where searches for "orthogonal protecting group strategies" continue to rise. Recent patent literature reveals innovative applications in macrocyclic compound synthesis, addressing the demand for novel protein-protein interaction inhibitors. This positions 4-(Benzyloxy)cyclohexanol as a strategic building block in fragment-based drug design approaches.

From a commercial perspective, suppliers increasingly highlight GMP-grade 2976-80-9 availability to meet pharmaceutical industry standards. Market analyses show growing demand in Asia-Pacific regions, coinciding with expansion in contract research organizations. Storage recommendations typically suggest inert atmosphere protection to maintain stability, a detail often queried by logistics professionals.

Emerging applications in material science have been reported, particularly as a modifier for polymer matrices to enhance thermal properties. This interdisciplinary potential generates cross-industry interest, with search terms like "cyclohexanol derivatives in materials" gaining traction. The compound's balanced hydrophilicity-lipophilicity profile (LogP ~2.1) makes it particularly useful in surface modification technologies.

Safety assessments indicate that 4-(Benzyloxy)cyclohexanol requires standard laboratory precautions, with particular attention to proper ventilation during handling. These considerations appear in frequent searches about "benzyl ether handling guidelines," reflecting the chemical industry's heightened focus on occupational safety protocols. Proper waste disposal methods according to local regulations are equally emphasized in technical documentation.

Looking forward, the development of enantioselective synthesis methods for this compound presents research opportunities, particularly for chiral drug synthesis. The scientific community continues to investigate its potential as a scaffold for multifunctional materials, responding to trends in molecular engineering. With its combination of synthetic accessibility and structural versatility, 4-(Benzyloxy)cyclohexanol (CAS No. 2976-80-9) remains a compound of enduring interest across multiple scientific disciplines.

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Amadis Chemical Company Limited
(CAS:2976-80-9)4-(Benzyloxy)cyclohexanol (cis / trans mixture)
A876389
Purity:99%
Quantity:1g
Price ($):394.0
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